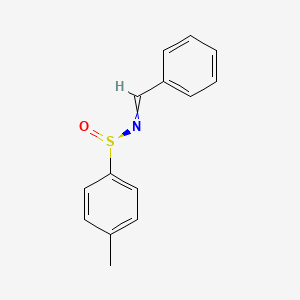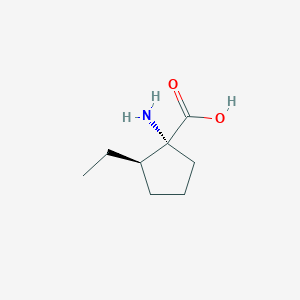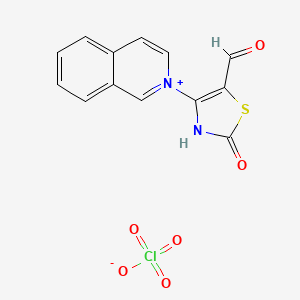
2-(5-Formyl-2-oxo-2,3-dihydro-1,3-thiazol-4-yl)isoquinolin-2-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Formyl-2-oxo-2,3-dihydro-1,3-thiazol-4-yl)isoquinolin-2-ium perchlorate is a complex organic compound that features a unique structure combining a thiazole ring and an isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Formyl-2-oxo-2,3-dihydro-1,3-thiazol-4-yl)isoquinolin-2-ium perchlorate typically involves multi-step organic reactions. One common method starts with the formation of the thiazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The isoquinoline moiety is then introduced through a series of condensation reactions, often involving aldehydes or ketones as starting materials .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(5-Formyl-2-oxo-2,3-dihydro-1,3-thiazol-4-yl)isoquinolin-2-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid derivative, while reduction of the oxo group results in a hydroxyl derivative .
Scientific Research Applications
2-(5-Formyl-2-oxo-2,3-dihydro-1,3-thiazol-4-yl)isoquinolin-2-ium perchlorate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-Formyl-2-oxo-2,3-dihydro-1,3-thiazol-4-yl)isoquinolin-2-ium perchlorate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The isoquinoline moiety can intercalate into DNA, disrupting its function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Share a similar heterocyclic structure and exhibit comparable biological activities.
Indole derivatives: Also feature a fused ring system and are known for their diverse biological properties
Uniqueness
What sets 2-(5-Formyl-2-oxo-2,3-dihydro-1,3-thiazol-4-yl)isoquinolin-2-ium perchlorate apart is its combination of a thiazole ring and an isoquinoline moiety, which imparts unique chemical and biological properties not found in other similar compounds .
Properties
CAS No. |
189129-17-7 |
|---|---|
Molecular Formula |
C13H9ClN2O6S |
Molecular Weight |
356.74 g/mol |
IUPAC Name |
4-isoquinolin-2-ium-2-yl-2-oxo-3H-1,3-thiazole-5-carbaldehyde;perchlorate |
InChI |
InChI=1S/C13H8N2O2S.ClHO4/c16-8-11-12(14-13(17)18-11)15-6-5-9-3-1-2-4-10(9)7-15;2-1(3,4)5/h1-8H;(H,2,3,4,5) |
InChI Key |
CASHQWHQVOLDRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=[N+](C=CC2=C1)C3=C(SC(=O)N3)C=O.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



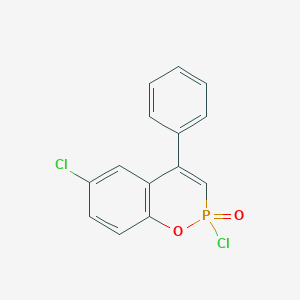
![(1R)-7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one](/img/structure/B12570913.png)
![2-[4-(Benzyloxy)phenyl]-2-oxoethyl formate](/img/structure/B12570922.png)
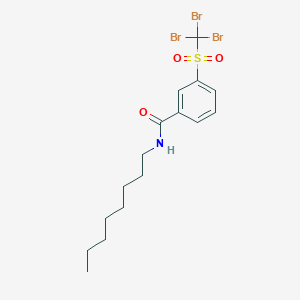
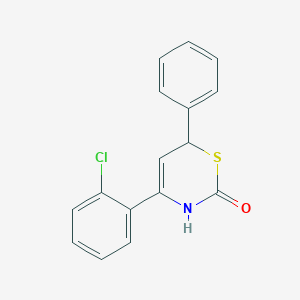
![5-Methoxy-4-[2-(morpholin-4-yl)ethoxy]-2-nitrobenzaldehyde](/img/structure/B12570934.png)

![2-[3-(2-Methylpropyl)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B12570946.png)
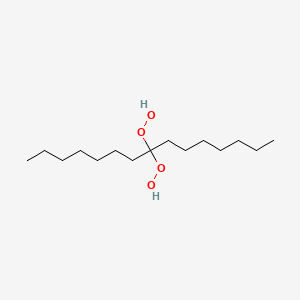

![4-{[(2R)-Octan-2-yl]oxy}phenyl 4-isocyanobenzoate](/img/structure/B12570978.png)
